PASS Prediction for Sickle Cell Anemia: Psoralin, N-decanoyl-5-oxo- vs. Isopsoralin
In a high-throughput in silico screening using the Prediction of Activity Spectra for Substances (PASS) algorithm for sickle cell anemia, Psoralin, N-decanoyl-5-oxo- demonstrated a Probability to be Active (Pa) score of 0.180 and a Probability to be Inactive (Pi) score of 0.022 [1]. This compares to the structurally related analog Isopsoralin (A6), which exhibited a higher Pa of 0.194 but a significantly worse Pi of 0.074, indicating a lower selectivity profile [1].
| Evidence Dimension | Predicted biological activity (Probability to be Active / Probability to be Inactive) |
|---|---|
| Target Compound Data | Pa = 0.180, Pi = 0.022 |
| Comparator Or Baseline | Isopsoralin (A6): Pa = 0.194, Pi = 0.074 |
| Quantified Difference | Psoralin, N-decanoyl-5-oxo- shows a 70% lower Probability to be Inactive (0.022 vs 0.074) compared to Isopsoralin, despite a slightly lower (7.8%) predicted activity. |
| Conditions | In silico PASS screening for sickle cell anemia drug candidates. |
Why This Matters
The significantly lower Pi score suggests a cleaner, more specific predicted interaction profile, potentially reducing off-target liabilities in biological assays.
- [1] Nature. (2024). Table 1: PASS screening of the bio-active compounds and the standard drug for Sickle Cell. Scientific Reports. View Source
